molecular formula C14H15F5N2O B10967529 (Pentafluorophenyl)(4-propylpiperazin-1-yl)methanone

(Pentafluorophenyl)(4-propylpiperazin-1-yl)methanone

Cat. No.: B10967529
M. Wt: 322.27 g/mol
InChI Key: XPDXEEXEQLJNQU-UHFFFAOYSA-N
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Description

(Pentafluorophenyl)(4-propylpiperazin-1-yl)methanone: is a synthetic organic compound characterized by the presence of a pentafluorophenyl group and a propyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentafluorophenyl)(4-propylpiperazin-1-yl)methanone typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the alkylation of piperazine with propyl halides to form 4-propylpiperazine.

    Coupling Reaction: The 4-propylpiperazine is then reacted with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The pentafluorophenyl group can undergo nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the pentafluorophenyl group can be obtained.

    Oxidation Products: Oxidation of the piperazine ring can lead to the formation of N-oxides.

    Reduction Products: Reduction can yield secondary amines or other reduced forms of the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, (Pentafluorophenyl)(4-propylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The piperazine ring is a common motif in many drugs, and the pentafluorophenyl group can enhance binding affinity and selectivity towards biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic properties or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (Pentafluorophenyl)(4-propylpiperazin-1-yl)methanone exerts its effects is largely dependent on its interaction with biological targets. The piperazine ring can interact with various receptors and enzymes, while the pentafluorophenyl group can enhance these interactions through hydrophobic and electronic effects. The exact pathways involved can vary, but typically involve binding to active sites and modulating the activity of the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (Pentafluorophenyl)(4-methylpiperazin-1-yl)methanone
  • (Pentafluorophenyl)(4-ethylpiperazin-1-yl)methanone

Uniqueness

Compared to its analogs, (Pentafluorophenyl)(4-propylpiperazin-1-yl)methanone offers a unique combination of steric and electronic properties due to the propyl group. This can result in different binding affinities and selectivities in biological systems, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C14H15F5N2O

Molecular Weight

322.27 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-(4-propylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H15F5N2O/c1-2-3-20-4-6-21(7-5-20)14(22)8-9(15)11(17)13(19)12(18)10(8)16/h2-7H2,1H3

InChI Key

XPDXEEXEQLJNQU-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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